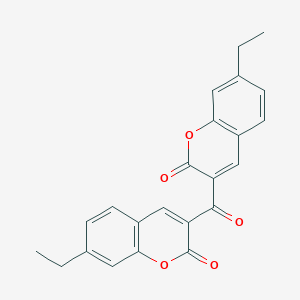
3,3'-Carbonylbis(7-ethyl-2H-1-benzopyran-2-one)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-Carbonylbis(7-ethyl-2H-1-benzopyran-2-one) is a chemical compound belonging to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The structure of 3,3’-Carbonylbis(7-ethyl-2H-1-benzopyran-2-one) consists of two benzopyran units linked by a carbonyl group at the 3-position of each benzopyran ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Carbonylbis(7-ethyl-2H-1-benzopyran-2-one) typically involves the condensation of 7-ethyl-2H-1-benzopyran-2-one with a suitable carbonyl compound. One common method is the Knoevenagel condensation, where the benzopyran derivative is reacted with a carbonyl compound in the presence of a base such as piperidine or pyridine. The reaction is usually carried out under reflux conditions in a suitable solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of 3,3’-Carbonylbis(7-ethyl-2H-1-benzopyran-2-one) may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3,3’-Carbonylbis(7-ethyl-2H-1-benzopyran-2-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: Electrophilic substitution reactions can occur at the benzene ring of the benzopyran units.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or ferric chloride (FeCl3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted benzopyran derivatives depending on the electrophile used.
科学的研究の応用
3,3’-Carbonylbis(7-ethyl-2H-1-benzopyran-2-one) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 3,3’-Carbonylbis(7-ethyl-2H-1-benzopyran-2-one) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context .
類似化合物との比較
Similar Compounds
3,3’-Carbonylbis(7-diethylaminocoumarin): Similar structure but with diethylamino groups instead of ethyl groups.
7-Methoxy-2H-1-benzopyran-2-one: A methoxy derivative of benzopyran.
7-Methyl-2H-1-benzopyran-2-one: A methyl derivative of benzopyran
Uniqueness
3,3’-Carbonylbis(7-ethyl-2H-1-benzopyran-2-one) is unique due to its specific substitution pattern and the presence of the carbonyl linker. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
121216-44-2 |
|---|---|
分子式 |
C23H18O5 |
分子量 |
374.4 g/mol |
IUPAC名 |
7-ethyl-3-(7-ethyl-2-oxochromene-3-carbonyl)chromen-2-one |
InChI |
InChI=1S/C23H18O5/c1-3-13-5-7-15-11-17(22(25)27-19(15)9-13)21(24)18-12-16-8-6-14(4-2)10-20(16)28-23(18)26/h5-12H,3-4H2,1-2H3 |
InChIキー |
RZRHNFVNHOXWIB-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)C3=CC4=C(C=C(C=C4)CC)OC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


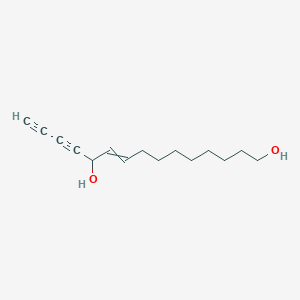
![2,2-Dichloro-3-methylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B14292749.png)

![3-[Acetyl(phenyl)amino]-2-methylpropanoic acid](/img/structure/B14292755.png)
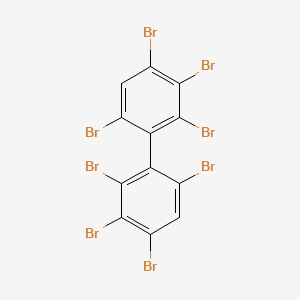
![Bromo[4-(propan-2-yl)phenyl]mercury](/img/structure/B14292781.png)
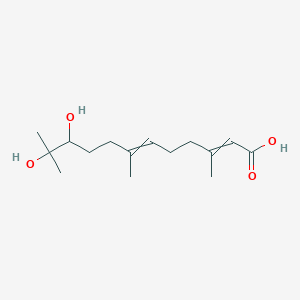
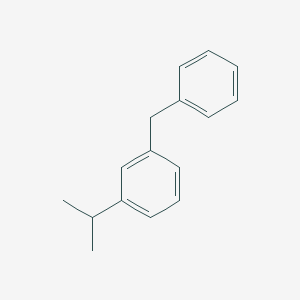
![1,2-Bis[methyl(sulfamoyl)amino]ethane](/img/structure/B14292787.png)
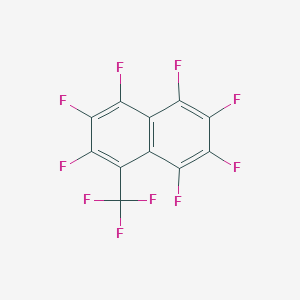
![2-{4-[Ethoxy(diphenyl)methyl]phenyl}-1H-indene-1,3(2H)-dione](/img/structure/B14292792.png)
![2-Cyano-7-{4-[dodecyl(methyl)amino]phenyl}hepta-2,4,6-trienoic acid](/img/structure/B14292804.png)
![Benzene, [[1-methylene-2-(phenylsulfonyl)-4-pentenyl]thio]-](/img/structure/B14292812.png)

